

Application Note: Spectroscopic Characterization of Deflazacort Impurity C

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Compound of Interest

Compound Name: Deflazacort Impurity C

Cat. No.: B15289934

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide on the application of spectroscopic techniques for the structural characterization and quantification of **Deflazacort Impurity C**.

Introduction

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[1][2][3] During its synthesis, storage, or under stress conditions, impurities can form, which may affect the drug's efficacy and safety.[4][5] Regulatory agencies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[6] **Deflazacort Impurity C**, with a molecular formula of $C_{27}H_{33}NO_7$ and a molecular weight of 483.55 g/mol, is a potential impurity that requires thorough characterization.[7][8] This application note outlines the use of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, for the comprehensive analysis of **Deflazacort Impurity C**.

Preliminary Analysis and Isolation

Prior to spectroscopic characterization, the impurity must be detected and isolated. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating impurities from the parent drug.[9][10][11]

A typical HPLC method for the analysis of Deflazacort and its impurities would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1][3][4][12] The detection is commonly performed using a UV detector at around 244-247 nm.[1][3][9][13] Once the impurity peak is identified, preparative HPLC can be used for its isolation to obtain a sufficient quantity for spectroscopic analysis.[14]

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the impurity. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of pharmaceutical compounds.[15]

Table 1: Mass Spectrometry Data for Deflazacort and Impurity C

Compound	Molecular Formula	Molecular Weight (g/mol)	Observed [M+H] ⁺ (m/z)
Deflazacort	C ₂₅ H ₃₁ NO ₆	441.52	441.95[15]
Deflazacort Impurity C	C ₂₇ H ₃₃ NO ₇	483.55	Expected around 484.22

Note: The observed [M+H]⁺ for Impurity C is a theoretical value and needs to be experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities.[16][17][18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: Representative ¹H NMR Chemical Shifts for Deflazacort-related Structures

Proton	Deflazacort (δ , ppm)	Expected Shifts for Impurity C (δ , ppm)
C1-H	7.31 (d)	Similar to Deflazacort
C4-H	6.27 (d)	Similar to Deflazacort
C6-H	6.01 (bs)	Similar to Deflazacort
C11-OH	4.40 (bs)	May be absent or shifted if modified
C21-H ₂	5.01 (d), 4.85 (d)	May be absent or shifted if modified
C2'-CH ₃	2.17 (s)	Similar to Deflazacort
Acetyl-CH ₃	2.06-2.12 (m)	May be absent or additional signals present

Note: The expected shifts for Impurity C are indicative and require experimental verification. Data for Deflazacort is based on published literature.[\[19\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[\[20\]](#)[\[21\]](#) The comparison of the FTIR spectrum of the impurity with that of the parent drug can reveal structural differences.

Table 3: Key FTIR Absorption Bands for Deflazacort and Expected for Impurity C

Functional Group	Deflazacort Wavenumber (cm ⁻¹)	Expected for Impurity C Wavenumber (cm ⁻¹)
O-H stretch (alcohol)	~3400	May be present, absent, or shifted
C=O stretch (ketone)	~1650	Expected to be present
C=O stretch (ester)	~1740	May be altered or additional bands present
C=C stretch (alkene)	~1600-1650	Expected to be present
C-O stretch	~1000-1300	Expected to be present and potentially altered

Note: The expected wavenumbers for Impurity C are based on the functional groups present in Deflazacort and potential modifications.

Experimental Protocols

Protocol for Mass Spectrometry (LC-MS)

- Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 10 µg/mL.
- Chromatographic Separation:
 - Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[\[9\]](#)
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 10 µL.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.

- Scan Range: m/z 100-1000.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to deduce the structure.

Protocol for NMR Spectroscopy

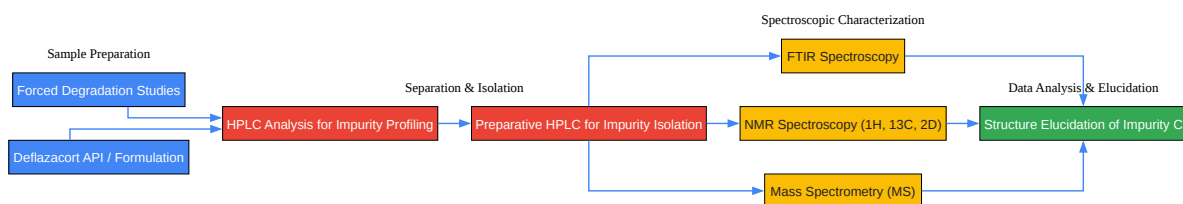
- Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.[\[22\]](#)
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as ^{13}C is less sensitive.
 - Relaxation Delay: 2-5 seconds.

- 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed for complete structural assignment.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak.

Protocol for FTIR Spectroscopy

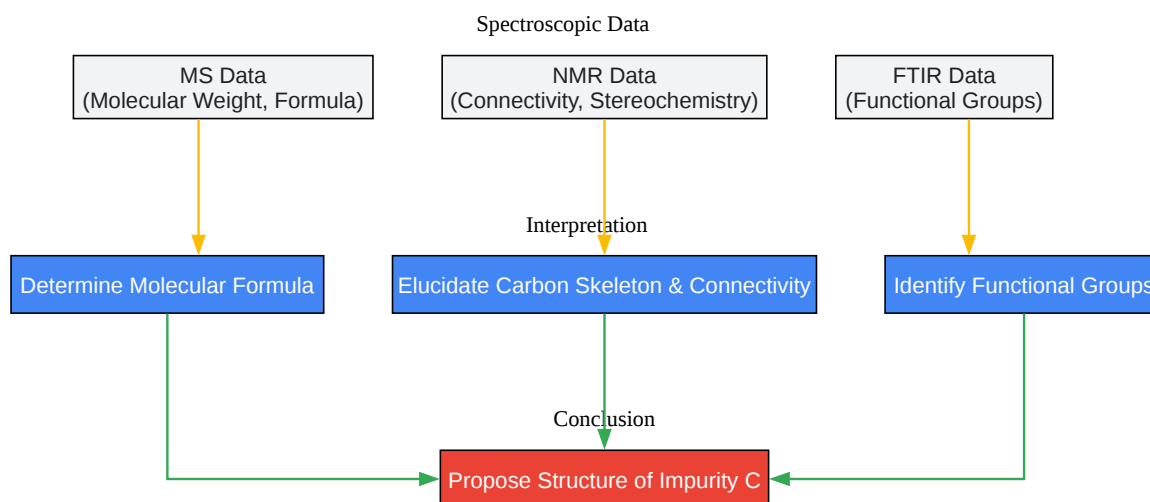
- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the impurity (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[\[20\]](#) Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations



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Caption: Workflow for the characterization of **Deflazacort Impurity C**.



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Caption: Logical relationship for structure elucidation.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a comprehensive approach for the characterization of **Deflazacort Impurity C**. The protocols outlined in this application note serve as a guide for researchers and scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of Deflazacort products. Adherence to these analytical procedures is crucial for meeting regulatory requirements and ensuring patient safety.

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